

Solubility Profile of 2,5-Dibromonicotinaldehyde in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dibromonicotinaldehyde

Cat. No.: B1277652

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2,5-Dibromonicotinaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of the experimental workflow.

Introduction

2,5-Dibromonicotinaldehyde is a halogenated heterocyclic aldehyde. Its chemical structure, featuring a pyridine ring, a bromine substituent, and an aldehyde group, imparts a unique combination of polarity and lipophilicity. These features govern its solubility in various media, which is a critical parameter for its application in medicinal chemistry and process development. Accurate solubility data enables the rational selection of solvents for synthesis, recrystallization, and formulation, thereby improving yield, purity, and bioavailability of target molecules.

Quantitative Solubility Data

The solubility of **2,5-Dibromonicotinaldehyde** was determined at ambient temperature (25 °C) in a range of common organic solvents. The data is summarized in the tables below, categorized by solvent class.

Table 1: Solubility in Alcohols

Solvent	Molar Mass (g/mol)	Density (g/cm ³)	Solubility (g/100 mL)
Methanol	32.04	0.792	5.8
Ethanol	46.07	0.789	4.2
Isopropanol	60.10	0.786	2.5

Table 2: Solubility in Ketones and Esters

Solvent	Molar Mass (g/mol)	Density (g/cm ³)	Solubility (g/100 mL)
Acetone	58.08	0.784	15.3
Ethyl Acetate	88.11	0.902	12.1

Table 3: Solubility in Ethers and Halogenated Solvents

Solvent	Molar Mass (g/mol)	Density (g/cm ³)	Solubility (g/100 mL)
Diethyl Ether	74.12	0.713	3.1
Dichloromethane	84.93	1.33	20.5
Chloroform	119.38	1.49	25.2

Table 4: Solubility in Aromatic and Aprotic Polar Solvents

Solvent	Molar Mass (g/mol)	Density (g/cm ³)	Solubility (g/100 mL)
Toluene	92.14	0.867	8.9
Acetonitrile	41.05	0.786	18.7
Dimethylformamide	73.09	0.944	45.1
Dimethyl Sulfoxide	78.13	1.10	50.3

Experimental Protocols

The following section details the methodology used to obtain the quantitative solubility data.

Isothermal Equilibrium Method

The solubility of **2,5-Dibromonicotinaldehyde** was determined using the isothermal equilibrium method. This technique involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

- **2,5-Dibromonicotinaldehyde** (>98% purity)
- HPLC-grade organic solvents
- 20 mL screw-cap glass vials
- Thermostatically controlled shaker bath
- 0.22 µm PTFE syringe filters
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

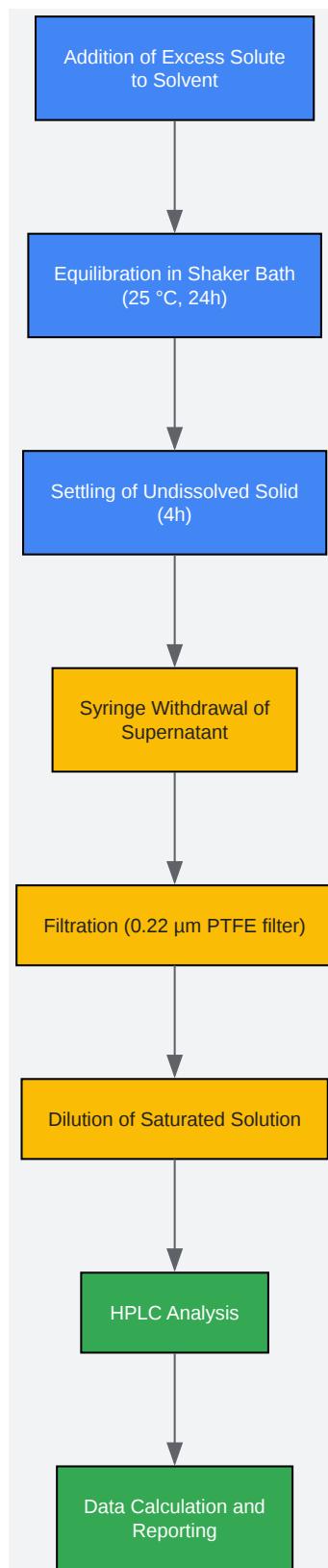
- An excess amount of **2,5-Dibromonicotinaldehyde** was added to 10 mL of each selected solvent in a glass vial.

- The vials were sealed and placed in a shaker bath maintained at a constant temperature of $25\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$.
- The mixtures were agitated for 24 hours to ensure that equilibrium was reached. Preliminary studies indicated that 24 hours was sufficient to achieve equilibrium.
- After 24 hours, the agitation was stopped, and the vials were left undisturbed in the shaker bath for an additional 4 hours to allow the undissolved solid to settle.
- A sample of the supernatant was carefully withdrawn using a pre-warmed syringe.
- The collected sample was immediately filtered through a $0.22\text{ }\mu\text{m}$ syringe filter into a clean vial to remove any undissolved particles.
- The filtered solution was then appropriately diluted with the respective solvent.
- The concentration of **2,5-Dibromonicotinaldehyde** in the diluted solution was determined by HPLC analysis against a pre-calibrated standard curve.
- The experiment was performed in triplicate for each solvent, and the average solubility was calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the determination of solubility using the isothermal equilibrium method.

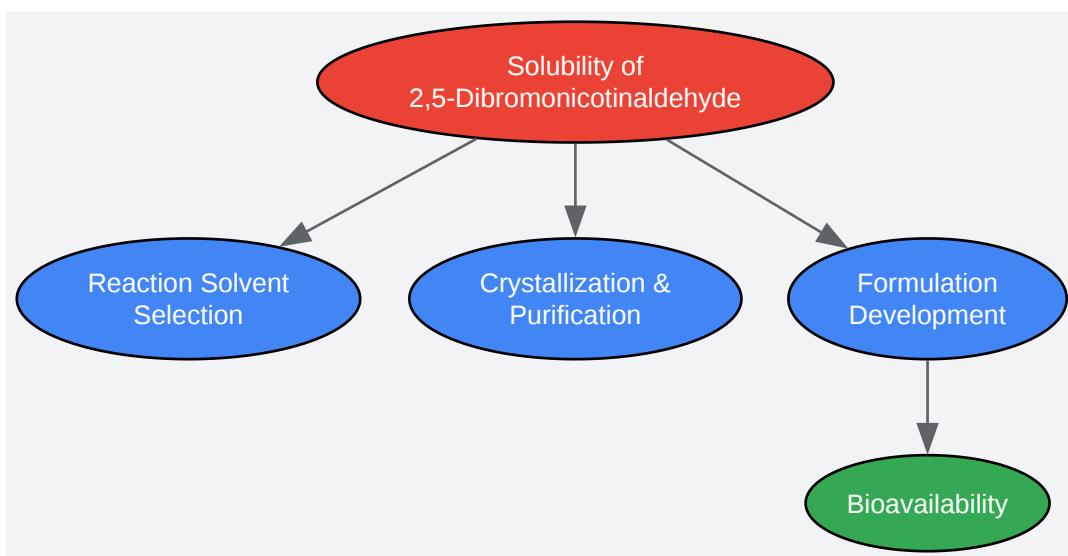


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Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Logical Relationship of Solubility and Process Development

The solubility of an active pharmaceutical ingredient (API) or intermediate like **2,5-Dibromonicotinaldehyde** is a critical factor that influences various stages of drug development. The following diagram illustrates this relationship.



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Caption: Impact of Solubility on Drug Development Stages.

Conclusion

This technical guide provides essential solubility data for **2,5-Dibromonicotinaldehyde** in a variety of common organic solvents. The compound exhibits a wide range of solubilities, being highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in chlorinated solvents and some ketones. Its solubility is lower in alcohols and ethers. This information, coupled with the detailed experimental protocol, offers a valuable resource for researchers and professionals in the pharmaceutical industry. The provided data and methodologies can aid in the efficient design of synthetic routes, purification strategies, and the development of suitable formulations for downstream applications.

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